molecular formula C17H22N4O3S B14924940 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B14924940
M. Wt: 362.4 g/mol
InChI Key: GTNQANAVNGMFAS-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group. The next step involves the formation of the pyrrolidinyl group, which is then attached to the benzenesulfonamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H22N4O3S/c1-3-21-15(10-11-18-21)13-19(2)25(23,24)16-8-6-14(7-9-16)20-12-4-5-17(20)22/h6-11H,3-5,12-13H2,1-2H3

InChI Key

GTNQANAVNGMFAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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